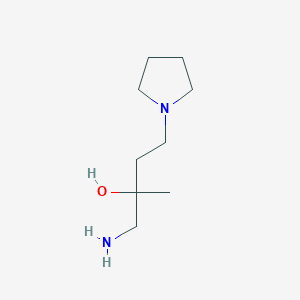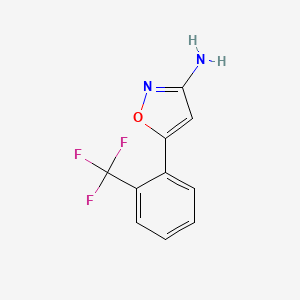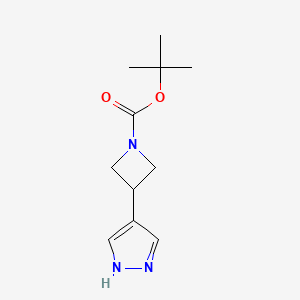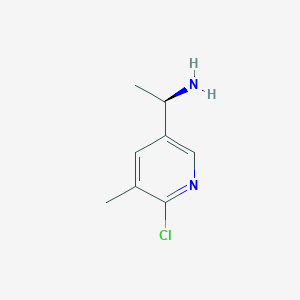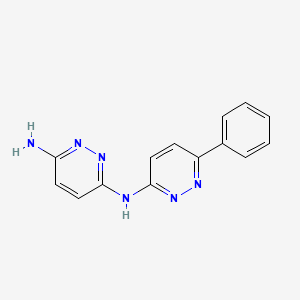
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a bromo-substituted phenyl ring, a nitro-substituted thiophene ring, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of N-(4-azido-3-methylphenyl)-5-nitrothiophene-2-carboxamide.
Reduction: Formation of N-(4-bromo-3-methylphenyl)-5-aminothiophene-2-carboxamide.
Oxidation: Formation of N-(4-bromo-3-carboxyphenyl)-5-nitrothiophene-2-carboxamide.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)-N’-(3,4-dichlorophenyl)urea
- N-cyclohexyl 4-bromo-3-methoxybenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitro-substituted thiophene ring and a bromo-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C12H9BrN2O3S |
|---|---|
Poids moléculaire |
341.18 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O3S/c1-7-6-8(2-3-9(7)13)14-12(16)10-4-5-11(19-10)15(17)18/h2-6H,1H3,(H,14,16) |
Clé InChI |
TVZGOIYYBHETMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine](/img/structure/B13605908.png)
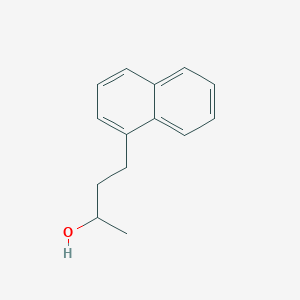

![9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B13605916.png)
![dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
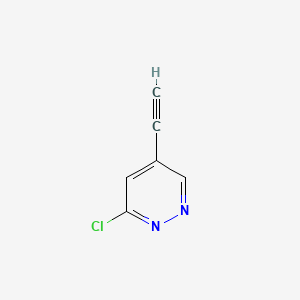
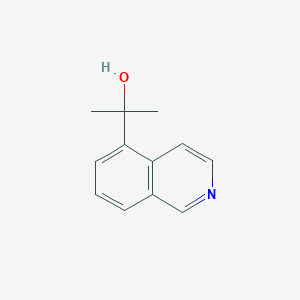
![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)

